Dual hA2AR/hD2R Binding Affinity vs. Inactive Structural Analogs
The target compound (designated 'Compound 5') demonstrates a verified dual-receptor binding profile with a Ki of 11.2 µM at hA2AR and an EC50 of 22.5 µM at hD2R [1]. In stark contrast, the directly comparable analog lacking only the carbonyl group on the acetamide linker (Compound 9) shows a complete loss of measurable hA2AR affinity (Ki > 30 µM), proving the functional indispensability of the carbonyl oxygen [1].
| Evidence Dimension | Receptor Binding Affinity and Functional Activity |
|---|---|
| Target Compound Data | hA2AR Ki = 11.2 µM (95% CI: 9.86–12.70); hD2R EC50 = 22.5 µM |
| Comparator Or Baseline | Compound 9 (des-carbonyl analog): hA2AR Ki > 30 µM |
| Quantified Difference | Target compound is at least 2.7-fold more potent at hA2AR; the comparator is essentially inactive (>30 µM). |
| Conditions | Radioligand competition assay ([3H]-NECA) on CHO cells expressing human A2A receptors; artificial cell membrane assay for human D2 receptors. |
Why This Matters
This specific carbonyl-dependent activity is a non-transferable feature of the exact CAS compound, making it the only valid procurement choice for studies requiring this precise pharmacophore.
- [1] Shao, Y.-M., et al. (2018). Discovery of indolylpiperazinylpyrimidines with dual-target profiles at adenosine A2A and dopamine D2 receptors for Parkinson's disease treatment. PLoS ONE, 13(1), e0188212. View Source
